molecular formula C9H20O2 B077509 1-(1-Ethoxyethoxy)-3-methylbutane CAS No. 13442-90-5

1-(1-Ethoxyethoxy)-3-methylbutane

Cat. No.: B077509
CAS No.: 13442-90-5
M. Wt: 160.25 g/mol
InChI Key: RGNYZOOSNYMRQE-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-3-methylbutane is an acetal derivative characterized by an ethoxyethoxy group and a branched 3-methylbutane chain. Its molecular formula is C₉H₂₀O₂ (CAS 3842-03-3) or C₁₀H₂₂O₂ (CAS 13442-90-5), depending on structural isomerism or naming conventions . Its molecular weight ranges between 160.25 g/mol (C₉H₂₀O₂) and 174.28–188.31 g/mol for longer-chain analogs .

Properties

CAS No.

13442-90-5

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-3-methylbutane

InChI

InChI=1S/C9H20O2/c1-5-10-9(4)11-7-6-8(2)3/h8-9H,5-7H2,1-4H3

InChI Key

RGNYZOOSNYMRQE-UHFFFAOYSA-N

SMILES

CCOC(C)OCCC(C)C

Canonical SMILES

CCOC(C)OCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(1-Ethoxyethoxy)-3-methylbutane and related acetals/ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound C₉H₂₀O₂ / C₁₀H₂₂O₂ 160.25 / 174.28 3842-03-3 / 13442-90-5 Stable under normal conditions; used in wine aging studies .
1-(1-Chloroethoxy)-3-methylbutane C₇H₁₅ClO 150.64 118198-32-6 Chloro-substituted analog; lab use only; limited safety data .
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 871-22-7 Longer alkyl chain; acute toxicity (Category 4 for oral/dermal/inhalation) .
1-Ethoxy-1-(isobutoxy)-3-methylbutane C₁₁H₂₄O₂ 188.31 85136-40-9 Higher molecular weight; used in fragrance industries (e.g., "leaf acetal") .
1,1-Diethoxy-3-methylbutane C₉H₂₀O₂ 160.25 3842-03-3 Symmetrical acetal; simpler structure; lower boiling point .

Structural and Functional Differences

Substituent Effects :

  • The chloro-substituted analog (1-(1-Chloroethoxy)-3-methylbutane) exhibits higher reactivity due to the electronegative chlorine atom, making it less stable than ethoxy or butoxy analogs .
  • Longer alkyl chains (e.g., 1-(1-Butoxyethoxy)butane) increase hydrophobicity, reducing water solubility but enhancing lipid membrane permeability .

Applications :

  • Wine Chemistry : this compound and related acetals are identified as age markers in Madeira wines due to their gradual formation during aging .
  • Fragrance Industry : Ethoxy-isobutoxy derivatives (e.g., 1-ethoxy-1-(isobutoxy)-3-methylbutane) are used in synthetic fragrances, mimicking "leaf alcohol" scents .

Stability and Reactivity

  • Thermal Stability : Acetals like this compound are generally stable under neutral conditions but hydrolyze in acidic or basic environments .
  • Incompatibilities : Strong oxidizing agents or acids may degrade acetals into aldehydes and alcohols, limiting their use in reactive formulations .

Analytical Differentiation

  • GC-TOFMS : Advanced techniques like comprehensive two-dimensional gas chromatography (GC-TOFMS) effectively distinguish acetals based on retention indices and mass spectra, critical for identifying this compound in complex matrices like wines .

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